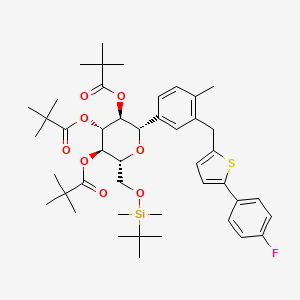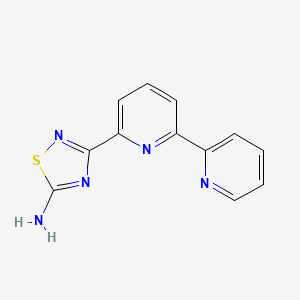
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is an organic compound that features a bipyridine moiety linked to a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. The bipyridine unit is known for its ability to act as a ligand in coordination chemistry, while the thiadiazole ring imparts unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of the “1,2,4-triazine” methodology to prepare 2,2’-bipyridine-6-carboxylic acid esters, which are then modified to introduce the thiadiazole ring . The reaction conditions often include the use of reagents such as triethylamine, triphenylphosphine, chloroform, and carbon tetrachloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing the use of toxic reagents and solvents.
化学反応の分析
Types of Reactions
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The bipyridine unit can be oxidized under certain conditions.
Reduction: The thiadiazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the bipyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit can lead to the formation of N-oxides, while reduction of the thiadiazole ring can yield amine derivatives .
科学的研究の応用
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
作用機序
The mechanism by which 3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine exerts its effects involves its ability to coordinate with metal ions. The bipyridine unit acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic and electron transfer processes, influencing molecular targets and pathways involved in biological and chemical systems .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties.
1,10-Phenanthroline: Another bidentate ligand with a similar structure and applications.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and has different electronic properties compared to 2,2’-bipyridine.
Uniqueness
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and photophysical properties. This makes it a valuable compound for applications requiring specific electronic characteristics, such as in the development of advanced materials and catalysts .
特性
CAS番号 |
1179362-70-9 |
|---|---|
分子式 |
C12H9N5S |
分子量 |
255.30 g/mol |
IUPAC名 |
3-(6-pyridin-2-ylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H9N5S/c13-12-16-11(17-18-12)10-6-3-5-9(15-10)8-4-1-2-7-14-8/h1-7H,(H2,13,16,17) |
InChIキー |
SKUKSBXSVNARHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
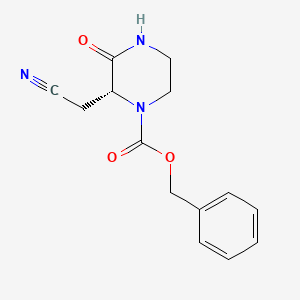

![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
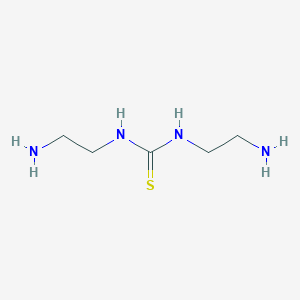
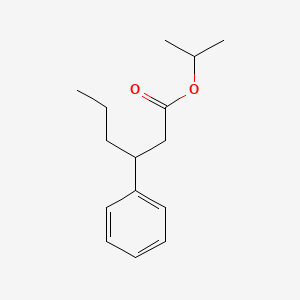
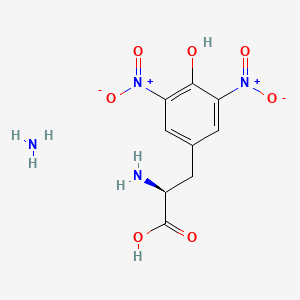

![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
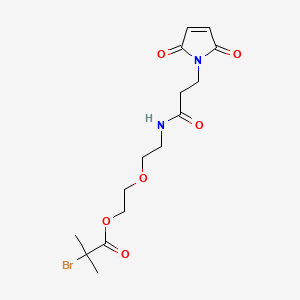
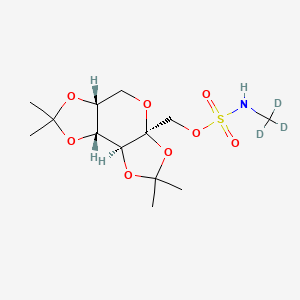
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)
